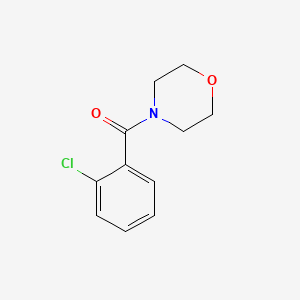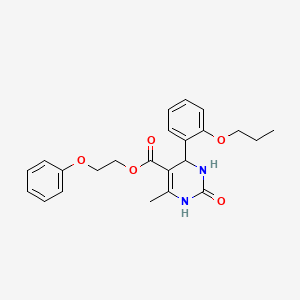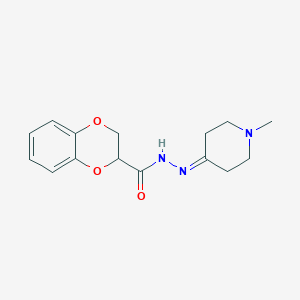![molecular formula C20H25ClN4O B4949474 N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4949474.png)
N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea, commonly known as CPPU, is a synthetic cytokinin that has been widely used in plant biotechnology research. CPPU has been shown to promote cell division, delay senescence, enhance fruit set, and increase fruit size in various plant species.
科学研究应用
CPPU has been extensively used in plant biotechnology research for its ability to promote cell division and delay senescence. CPPU has been shown to increase fruit set and fruit size in various plant species such as grape, kiwifruit, apple, and peach. CPPU has also been used in tissue culture to induce shoot proliferation and enhance rooting. In addition, CPPU has been used in the production of seedless fruits, such as watermelon and grape, by promoting parthenocarpy.
作用机制
CPPU acts as a synthetic cytokinin that mimics the natural cytokinins produced by plants. CPPU promotes cell division by activating the cell cycle and stimulating the expression of genes involved in cell division. CPPU also delays senescence by inhibiting the expression of genes involved in senescence and promoting the expression of genes involved in stress response. CPPU enhances fruit set and fruit size by promoting cell division and elongation in the ovary and fruit.
Biochemical and Physiological Effects:
CPPU has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect plants from oxidative stress. CPPU also increases the concentration of soluble sugars and organic acids in fruits, which improves their flavor and nutritional value. CPPU has been reported to affect the expression of genes involved in various physiological processes such as photosynthesis, respiration, and hormone signaling.
实验室实验的优点和局限性
CPPU is a useful tool for plant biotechnology research due to its ability to promote cell division and delay senescence. CPPU can be used to enhance fruit set and fruit size in various plant species, which has practical applications in agriculture. However, CPPU has some limitations for lab experiments. CPPU can be toxic to plants at high concentrations, and its effects on plant growth and development can vary depending on the plant species and developmental stage. CPPU can also interfere with hormone signaling pathways and affect the expression of genes involved in stress response.
未来方向
CPPU has great potential for further research in plant biotechnology. Future studies could focus on optimizing the application of CPPU to enhance fruit quality and yield in different crops. The molecular mechanisms underlying the effects of CPPU on plant growth and development could be further elucidated by transcriptomic and proteomic analyses. The potential use of CPPU in plant stress tolerance and environmental adaptation could also be explored. Overall, CPPU is a promising tool for plant biotechnology research with many potential applications in agriculture.
合成方法
CPPU can be synthesized through a series of chemical reactions starting from 4-chlorobenzylamine and phenyl isocyanate. The final product is obtained through purification and recrystallization. The yield of CPPU synthesis is around 50-60%.
属性
IUPAC Name |
1-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c21-17-7-9-19(10-8-17)25-15-13-24(14-16-25)12-4-11-22-20(26)23-18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXKEMYWRHLUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-chlorophenyl)(phenyl)methyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4949412.png)
![N-[4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4949420.png)
![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4949425.png)
![methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B4949430.png)
![2-{[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4949440.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4949455.png)
![1,1'-{2-[(4-methylbenzyl)oxy]-1,3-propanediyl}diazepane dihydrochloride](/img/structure/B4949466.png)
![1,3-dimethyl-5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949481.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4949483.png)
![7-bromo-2-(4-bromobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B4949492.png)
![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1H-benzimidazole](/img/structure/B4949494.png)